1,3-Diacetylbenzimidazol-2-one

Übersicht

Beschreibung

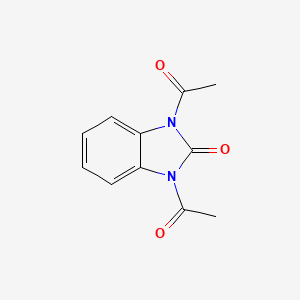

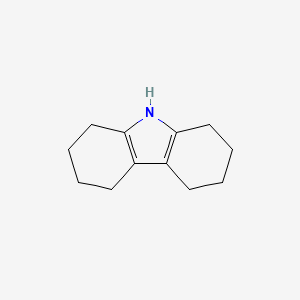

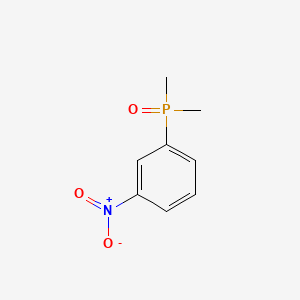

1,3-Diacetylbenzimidazol-2-one is a heterocyclic compound with the following molecular formula: C₁₁H₁₀N₂O₃ . It belongs to the benzimidazole family, which exhibits a wide range of biological activities. Conventionally, its synthesis involves urea and arene-1,2-diamines, but this process typically requires high-boiling-point, harmful organic solvents, elevated reaction temperatures, and long reaction times. Additionally, it often results in the formation of unwanted by-products like biuret .

Synthesis Analysis

A green and efficient method for synthesizing 1,3-dihydrobenzimidazol-2-ones has been developed. This approach utilizes microwave irradiation in a tetrabutylammonium bromide (TBAB)–ethanol biphasic system. By optimizing reaction conditions, yields of up to 97% have been achieved within just 15 minutes of irradiation. The process is straightforward, environmentally friendly, and avoids the use of hazardous organic solvents .

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

- Phenoxyalkylbenzimidazole derivatives , based on the structure of 1,3-Diacetylbenzimidazol-2-one, have shown significant antitubercular activity. These compounds have been found to be effective against Mycobacterium tuberculosis with submicromolar activity. The most potent compound among these had a minimum inhibitory concentration (MIC) of 52 nM and demonstrated selective toxicity towards M. tuberculosis over other bacterial species. This indicates their potential as antitubercular agents (Chandrasekera et al., 2015).

Anticancer Potential

- Isoxazoles and Quinoxalines derived from 2-Acetylbenzimidazole have been synthesized and screened for their antimicrobial and anticancer activities. These compounds have shown promise in inhibiting the growth of various microbes, suggesting their potential utility as anticancer agents (Vekariya et al., 2003).

Chemical Synthesis Advances

- An efficient protocol for the synthesis of 2-chloroimidazoles from imidazole N-oxide, derived from diacetyl monoxime, has been developed. This process is significant due to the versatile applications of 2-chloroimidazoles in various chemical contexts (Hossain et al., 2017).

Receptor Antagonism

- 2-Alkylbenzimidazole derivatives have been designed and synthesized as non-peptide angiotensin II AT1 receptor antagonists. These compounds have shown potent antagonistic activity, which is relevant for medical applications related to the cardiovascular system (Xu et al., 2007).

Coordination Chemistry

- 1,3-Diallylbenzimidazolin-2-one has been used to create silver(I) complexes, demonstrating its potential as a versatile ligand in coordination chemistry. This compound reacts with various silver salts to form discrete binuclear complexes and one-dimensional coordination polymers (Kelemu & Steel, 2014).

Green Chemistry

- A green chemistry approach has been utilized for the synthesis of 1,3-dihydrobenzimidazol-2-ones . This method involves microwave-induced synthesis in a tetrabutylammonium bromide–ethanol biphasic system, which is a more environmentally friendly alternative to traditional methods (Aghapoor et al., 2018).

Eigenschaften

IUPAC Name |

1,3-diacetylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)12-9-5-3-4-6-10(9)13(8(2)15)11(12)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDYDCXECAUNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2N(C1=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342781 | |

| Record name | 1,3-diacetylbenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diacetylbenzimidazol-2-one | |

CAS RN |

2735-73-1 | |

| Record name | 1,3-diacetylbenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-](/img/structure/B3050529.png)

![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)

![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)

![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)